molecular formula C25H20Cl2N2S B2664614 1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-24-6

1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole

Cat. No.: B2664614
CAS No.: 339277-24-6
M. Wt: 451.41
InChI Key: OQOBJOCYEJNMCN-UHFFFAOYSA-N
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Description

1-Allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a substituted imidazole derivative characterized by a 1H-imidazole core with allyl, diphenyl, and 2,6-dichlorobenzylsulfanyl substituents. Its molecular formula is C25H20Cl2N2S, with a molar mass of 451.41 g/mol (analogous to its structural isomers; see Table 1) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20Cl2N2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)30-17-20-21(26)14-9-15-22(20)27/h2-15H,1,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOBJOCYEJNMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=C(N=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the allyl group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.

    Attachment of the dichlorobenzyl group: This step involves the reaction of the imidazole derivative with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the sulfanyl linkage:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    Research indicates that compounds with imidazole moieties often exhibit antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit the growth of various bacteria and fungi. The specific compound may enhance these effects due to the presence of the dichlorobenzyl sulfanyl group, which could interact favorably with microbial cell membranes or enzymes involved in cell wall synthesis .
  • Anticancer Properties
    Imidazole derivatives are frequently investigated for their anticancer potential. The compound's structure suggests it may interfere with cancer cell proliferation or induce apoptosis. For instance, studies on similar imidazole compounds have demonstrated their ability to target specific signaling pathways involved in cancer progression . Further research could elucidate the specific mechanisms by which 1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole exerts its effects on cancer cells.
  • Enzyme Inhibition
    The compound's unique functional groups may allow it to act as an enzyme inhibitor. Enzyme inhibition is a critical mechanism for many therapeutic agents, particularly those targeting metabolic pathways in diseases such as diabetes and obesity. Similar compounds have been shown to inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of imidazole derivatives demonstrated that compounds with sulfanyl substitutions exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study suggested that the presence of the dichlorobenzyl group enhances lipophilicity, facilitating better membrane penetration and increased efficacy .

Case Study 2: Anticancer Activity

In vitro studies on related imidazole derivatives showed promising results in inhibiting the growth of breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. Future studies are necessary to investigate whether this compound exhibits similar effects .

Mechanism of Action

The mechanism of action of 1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating enzyme activity.

    Interacting with cellular membranes: Disrupting membrane integrity and function.

    Modulating signaling pathways: Affecting cellular signaling pathways involved in growth and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 3,4-Dichlorobenzyl vs. 2,6-Dichlorobenzyl Substitution

The 3,4-dichlorobenzylsulfanyl analog (CAS 339277-06-4) shares the same molecular formula and core structure but differs in chlorine substitution on the benzyl group (Table 1). Positional isomerism can significantly alter intermolecular interactions. Such differences may affect solubility and melting points .

Table 1: Structural Comparison of Dichlorobenzyl-Substituted Imidazoles

Compound Name Substituent Position Molecular Formula Molar Mass (g/mol)
Target compound 2,6-dichlorobenzyl C25H20Cl2N2S 451.41
1-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-... 3,4-dichlorobenzyl C25H20Cl2N2S 451.41
Comparison with Other Imidazole Derivatives
  • 1-(Naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (Compound 1 from ): Replacing the allyl and sulfanyl groups with naphthyl and phenyl substituents increases aromaticity, likely enhancing π-stacking but reducing solubility.
  • 2-(4-Substituted Phenyl)-4,5-Diphenyl-1H-Imidazoles (Compounds 1–10 from ): Alkyl or electron-withdrawing groups at the 4-position improve antimicrobial activity. The allyl and sulfanyl groups in the target compound may offer unique steric and electronic profiles for target specificity.

Table 2: Pharmacological Trends in Imidazole Derivatives

Compound Class Key Substituents Notable Activity Reference
4,5-Diphenylimidazoles 4-Substituted phenyl Antimicrobial
Dichlorobenzylsulfanyl imidazoles 2,6- or 3,4-dichlorobenzyl Enzyme inhibition (inferred)
Triphenylimidazoles Naphthyl, biphenyl Structural diversity
Sulfanyl Group Modifications

The compound 1-(benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole (CAS 868218-38-6) replaces the allyl group with a benzenesulfonyl moiety and reduces the imidazole ring to 4,5-dihydro.

Biological Activity

1-Allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a synthetic compound belonging to the imidazole family, which is known for its diverse biological activities. The imidazole ring is a versatile pharmacophore that has been incorporated into various therapeutic agents due to its potential in modulating multiple biological pathways. This article explores the biological activities associated with this specific compound, focusing on its antibacterial, anti-inflammatory, and analgesic properties.

Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₂S
  • Molecular Weight : 364.37 g/mol

The presence of the allyl group and the dichlorobenzyl sulfanyl moiety contributes to its unique biological profile.

Antibacterial Activity

Recent studies have demonstrated that imidazole derivatives exhibit significant antibacterial properties. For example, compounds derived from the 4,5-diphenylimidazole framework have been evaluated against various bacterial strains.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
6dStaphylococcus aureus4 μg/mL
6cEnterococcus faecalis16 μg/mL
6cStaphylococcus aureus16 μg/mL

In a comparative study, compound 6d was found to be two-fold more potent than ciprofloxacin against Staphylococcus aureus . This highlights the potential of imidazole derivatives as effective antibacterial agents.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole compounds have been extensively studied. In a synthesis and evaluation study, various imidazole derivatives were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Table 2: Anti-inflammatory Activity of Selected Imidazole Derivatives

CompoundCOX-2 Binding Affinity (kcal/mol)Activity Level
2g-5.516High
OtherVariableModerate to Low

Compound 2g exhibited significant binding affinity to the COX-2 receptor, suggesting it may serve as a lead compound for developing new anti-inflammatory drugs .

Analgesic Activity

In addition to its antibacterial and anti-inflammatory effects, the compound has shown promising analgesic activity. In animal models, certain imidazole derivatives demonstrated substantial pain-relieving effects comparable to established analgesics.

Case Study: Analgesic Evaluation
A recent study reported that a related imidazole compound exhibited an analgesic effect of 89% at a dosage of 100 mg/kg body weight. This suggests that similar derivatives could be explored for pain management therapies .

The biological activities of imidazole derivatives often stem from their ability to interact with various biological targets. For instance:

  • Antibacterial Action : Disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
  • Anti-inflammatory Action : Inhibition of COX enzymes leading to reduced prostaglandin synthesis.
  • Analgesic Action : Modulation of pain pathways through central nervous system interactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-allyl-2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, and how can side reactions be minimized?

  • The compound can be synthesized via a multi-step substitution reaction. Key steps include:

  • Sulfanyl group introduction : Use 2,6-dichlorobenzyl bromide as a reactive electrophile, leveraging its high reactivity in nucleophilic substitution reactions. A base like Na₂CO₃ in DMSO facilitates deprotonation and accelerates the reaction (4–6 hours at room temperature) .
  • Imidazole core formation : Adopt a cyclocondensation approach similar to 2,4,5-trisubstituted imidazole syntheses, using ammonium acetate as a catalyst in refluxing ethanol or acetic acid .
  • Purification : Chromatography or recrystallization from ethanol/dichloromethane mixtures can isolate the product. Monitor by TLC to detect byproducts like N-alkylated impurities, which may arise from competing reactions with the imidazole nitrogen .

Q. Which spectroscopic techniques are most effective for confirming the regiochemistry of the sulfanyl substituent in this compound?

  • 1H NMR : The sulfanyl group’s proximity to the imidazole ring deshields adjacent protons, causing distinct splitting patterns. For example, the 2,6-dichlorobenzyl group’s aromatic protons appear as a triplet due to coupling with the sulfanyl-linked CH₂ .
  • 13C NMR : The sulfur atom’s electronegativity shifts the benzyl carbon (attached to S) to ~40–45 ppm, while the imidazole carbons resonate at 120–150 ppm .
  • X-ray crystallography : Gold-standard for unambiguous regiochemical confirmation. Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when refining the structure of this compound using SHELX?

  • Data validation : Check for twinning or disorder using PLATON or WinGX’s built-in tools. For example, if the R-factor remains >5%, consider partial occupancy modeling for disordered 2,6-dichlorobenzyl groups .
  • Hydrogen bonding analysis : Apply Etter’s graph set theory via Mercury software to identify directional interactions (e.g., C–H···π or N–H···Cl bonds) that stabilize the crystal lattice. Discrepancies in packing motifs may arise from overlooked weak interactions .
  • Validation tools : Cross-reference CIF files with IUCr checkCIF to flag symmetry or displacement parameter errors .

Q. What methodologies can predict and rationalize the influence of intermolecular hydrogen bonds on this compound’s crystal packing?

  • Computational modeling : Use Gaussian or ORCA to calculate Hirshfeld surfaces, identifying close contacts (e.g., C–H···Cl interactions from the dichlorobenzyl group). Pair this with CrystalExplorer for graphical analysis .
  • Thermal analysis : Correlate DSC/TGA data with hydrogen bond strength. Stronger bonds (e.g., N–H···N) increase melting points and reduce sublimation tendencies.
  • Comparative studies : Analyze structural analogs (e.g., 2-fluorophenyl derivatives) to assess how halogen substituents alter packing efficiency. For example, bulkier groups may reduce π-stacking interactions .

Q. How do solvent polarity and reaction time impact the stereochemical outcome during the allylation step of this compound’s synthesis?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry at the allylic carbon. Non-polar solvents may lead to racemization via carbocation intermediates.
  • Kinetic control : Shorter reaction times (1–2 hours) minimize equilibration, favoring the thermodynamically less stable isomer. Monitor by chiral HPLC with a cellulose-based column for enantiomeric excess determination.
  • Steric hindrance : The 4,5-diphenyl groups on the imidazole ring may bias allyl group orientation, as seen in similar sterically crowded systems .

Methodological Resources

  • Crystallography : SHELXL (refinement), ORTEP-3 (visualization), WinGX (data processing) .
  • Synthesis : Na₂CO₃/DMSO for efficient sulfanylation; NH₄OAc/EtOH for imidazole cyclization .
  • Hydrogen bonding : Graph set analysis via Mercury; Hirshfeld surface calculations .

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